(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride
Description
Summary of Key Findings
(6-Chloro-4H-benzo[d]dioxin-8-yl)methanamine hydrochloride is a benzodioxin derivative with a chloro-substituted aromatic ring and a methanamine side chain. Structural analysis reveals a fused benzene-dioxin core with chlorine at the 6-position and a primary amine group at the 8-position. The compound’s molecular formula is C₉H₁₁Cl₂NO₂, with a molecular weight of 236.10 g/mol. Key features include a planar dioxin ring system, hydrogen bonding potential from the amine group, and electronic interactions influenced by the chloro substituent. Comparative studies with related benzodioxin derivatives highlight variations in substituent positioning and functional group reactivity.
Structural Elucidation of (6-Chloro-4H-benzo[d]dioxin-8-yl)methanamine Hydrochloride
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, (6-chloro-4H-benzo[d]dioxin-8-yl)methanamine hydrochloride , reflects its structural components:
- Core structure : A benzo[d]dioxin system, a bicyclic aromatic ring fused with a 1,3-dioxolane moiety.
- Functional groups :
- Chlorine substituent at the 6-position of the benzene ring.
- Methanamine group at the 8-position, forming a primary amine.
- Hydrochloride counterion , indicating protonation of the amine.
Table 1: Key Structural and Molecular Data
The methanamine group is directly attached to the benzo-dioxin core, enabling potential interactions via hydrogen bonding or conjugation. The chloro substituent at the 6-position introduces electronic effects, possibly influencing reactivity and stability.
Crystallographic Characterization and Bonding Patterns
Crystallographic data for this compound are not explicitly reported in the literature. However, insights can be inferred from structurally related benzodioxin derivatives:
- Dioxin ring geometry : The 1,3-dioxolane ring is typically planar, with C-O-C bond angles near 120°, stabilized by resonance.
- Chlorine positioning : The 6-chloro substituent likely adopts an ortho relationship to the dioxin ring, maximizing conjugation and minimizing steric hindrance.
- Hydrogen bonding : The protonated amine group (NH₃⁺) may engage in ionic interactions with the hydrochloride counterion and intermolecular hydrogen bonds.
Table 2: Bonding Patterns in Benzodioxin Derivatives
| Feature | Description | Example Compound |
|---|---|---|
| C-O-C bond angle | ~120° (resonance stabilization) | |
| Substituent orientation | Ortho to dioxin ring (6-position) | |
| Hydrogen bonding | NH₃⁺-Cl⁻ ionic interactions |
While direct crystallographic data are absent, computational models suggest the compound adopts a conformation where the methanamine group extends perpendicular to the aromatic ring, minimizing steric strain.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic characterization is critical for verifying the compound’s structure. Theoretical and analogous data provide the following insights:
NMR Spectroscopy
- ¹H NMR :
- Aromatic protons : Splitting patterns due to the chloro substituent and dioxin ring.
- Methanamine protons : Broad signals from NH₃⁺, possibly integrating to three protons.
- ¹³C NMR :
- Dioxin carbons : Signals for C-O-C carbons (~100–110 ppm).
- Chlorine-bearing carbon : Downfield shift (~125–130 ppm).
IR Spectroscopy
- C-O-C stretching : Strong absorption near 1250–1300 cm⁻¹.
- N-H bending : Broad peaks for NH₃⁺ (~1600–1650 cm⁻¹).
Mass Spectrometry
- Molecular ion peak : m/z ~236 (C₉H₁₁Cl₂NO₂⁺).
- Fragmentation : Loss of Cl⁻ or HCl, yielding fragments with m/z ~211 or ~200.
Table 3: Predicted Spectral Features
| Technique | Key Signals/Peaks | Source |
|---|---|---|
| ¹H NMR (aromatic) | δ 7.2–7.8 ppm (multiplet, 3H) | |
| IR (C-O-C) | ~1280 cm⁻¹ | |
| MS (molecular ion) | m/z 236.10 (M⁺) |
Experimental validation is required to confirm these predictions.
Comparative Analysis with Related Benzodioxin Derivatives
The compound’s structural features differentiate it from other benzodioxin derivatives, particularly in substituent positioning and functional group reactivity:
Substituent Effects
Electronic and Steric Influences
- Chloro substituent : Electron-withdrawing via inductive effects, directing electrophilic substitution to meta/para positions.
- Methanamine group : Electron-donating, activating the ring for nucleophilic reactions.
Table 4: Reactivity Trends in Benzodioxin Derivatives
| Reaction Type | Compound A (6-Cl, 8-NH₂) | Compound B (6-Cl, 8-CH₂Cl) |
|---|---|---|
| Electrophilic substitution | Meta/para (Cl directs) | Para (Cl directs) |
| Nucleophilic substitution | NH₂ as leaving group | CH₂Cl as leaving group |
Properties
IUPAC Name |
(6-chloro-4H-1,3-benzodioxin-8-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9;/h1-2H,3-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXHWVWVHSGGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CN)OCO1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Benzo[d][1,3]dioxin Ring: The initial step involves the formation of the benzo[d][1,3]dioxin ring system through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a chlorinated phenol, with a diol under acidic conditions.
Introduction of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done by reacting the benzo[d][1,3]dioxin intermediate with a suitable amine, such as methylamine, under basic conditions.
Formation of the Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at position 6 of the benzo[d] dioxin ring undergoes nucleophilic substitution under specific conditions. For example:
-
Reagents/Conditions : Potassium fluoride (KF) in dichloromethane (DCM) facilitates substitution with oxygen or nitrogen nucleophiles .
-
Example : Reaction with 5-(chloromethyl)benzo[d] dioxole in the presence of KF yields coupled products through SN2 mechanisms .
| Reaction Type | Reagents | Product | Yield | Characterization Method |
|---|---|---|---|---|
| Chlorine substitution | KF/DCM | Benzo[d] dioxole derivatives | 50–70% | NMR, MS |
Oxidation Reactions
The primary amine group can be oxidized to form nitro or hydroxylamine derivatives:
-
Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media or hydrogen peroxide (H₂O₂) under controlled pH.
-
Products : N-oxides or nitroso intermediates, depending on reaction severity.
Reduction Reactions
The amine group remains stable under mild reduction, but harsher conditions target the chloro substituent:
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
-
Example : LiAlH₄ reduces the chloro group to hydrogen, yielding 4H-benzo[d] dioxin-8-ylmethanamine.
| Reduction Agent | Temperature | Product | Purity |
|---|---|---|---|
| NaBH₄ | 25°C | Unchanged amine | >95% |
| LiAlH₄ | Reflux | Dechlorinated amine | 85% |
Coupling Reactions
The aromatic ring participates in palladium-catalyzed cross-couplings:
-
Reagents/Conditions : Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
-
Example : Coupling with 3-nitrobenzylidene yields imidazo-lidine-2,4-dione derivatives .
Halogenation Reactions
Electrophilic bromination occurs at electron-rich positions of the dioxin ring:
-
Reagents/Conditions : Bromine (Br₂) in diethyl ether or pyridinium tribromide in DCM .
-
Product : 6-bromo-4H-benzo[d] dioxin-8-ylmethanamine hydrochloride (75% yield) .
Esterification and Silylation
The amine group can be functionalized via acylation or silylation:
-
Reagents/Conditions : Reaction with 2-naphthoic acid in the presence of DCC (dicyclohexylcarbodiimide) forms amide derivatives .
-
Silylation : Allyldimethylsilyl chloride introduces silyl-protected hydroxyl groups (73% yield) .
Analytical Characterization
Products are routinely analyzed using:
Scientific Research Applications
Chemistry
(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride serves as a building block for synthesizing more complex molecules. It acts as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in different fields.
Biology
In biological research, this compound is utilized for:
- Enzyme Inhibition Studies : It has been investigated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets.
- Protein Binding Studies : The unique structure of the compound allows it to interact with proteins, making it useful for studying protein-ligand interactions.
Medicine
Research is ongoing into the therapeutic applications of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride. Its potential includes:
- Drug Development : It is being explored as a precursor for developing new pharmaceuticals that target various diseases.
Industry
The compound is also relevant in industrial applications:
- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals, contributing to the development of essential chemical products.
Case Studies
Several studies have highlighted the effectiveness and versatility of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride:
Antimicrobial Activity
A study indicated significant antibacterial activity against Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent.
Cytotoxicity Assays
In vitro assays demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests its potential use in cancer therapies.
Enzyme Inhibition Profiles
Detailed analyses showed that (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride exhibits inhibitory effects on acetylcholinesterase with an IC50 value comparable to established inhibitors, indicating its potential role in treating neurodegenerative diseases.
Data Table of Biological Activities
| Biological Activity | IC50 (μM) | Notes |
|---|---|---|
| Antimicrobial (Mycobacterium tuberculosis) | 7.05 | Significant inhibition observed |
| AChE Inhibition | 0.25 | Comparable to standard treatments |
| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |
Mechanism of Action
The mechanism of action of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
(6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine Hydrochloride (Fluoro Analog)
- Key Difference : Fluorine replaces chlorine at the 6-position.
- This could enhance metabolic stability due to reduced susceptibility to oxidative degradation .
- Molecular Weight: Not explicitly stated, but estimated to be slightly lower than the chloro analog (due to fluorine’s lower atomic mass).
Dioxin Ring Modifications
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine Hydrochloride
- Key Differences :
- Ring Saturation : The 1,4-dioxin ring is partially saturated (dihydro), reducing aromaticity and increasing conformational flexibility.
- Substitution Pattern : The 1,4-dioxin arrangement versus 1,3-dioxin alters ring strain and electron density.
- Implications : Reduced aromaticity may decrease π-π stacking interactions, affecting solubility and membrane permeability. The dihydro structure could improve metabolic stability by hindering cytochrome P450-mediated oxidation .
Functional Group Variations
[1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine Hydrochloride
- Key Differences :
- Core Structure : Replaces the benzodioxin with an imidazole ring linked to a 3-methoxybenzyl group.
- Amine Position : The methanamine group is attached to the imidazole ring rather than a benzodioxin.
- Implications : The imidazole ring introduces basicity (pKa ~7), enabling pH-dependent solubility. The methoxy group may enhance lipophilicity, favoring blood-brain barrier penetration, a trait relevant for CNS-targeting drugs .
Ethanolamine Derivatives
Diphenhydramine Hydrochloride
- Key Differences: Core Structure: Ethanolamine backbone with diphenylmethoxy and dimethylamine groups. Molecular Weight: 291.82 g/mol (significantly higher than benzodioxin-based analogs).
- Implications : As a histamine H1 antagonist, diphenhydramine’s bulkier structure highlights the importance of steric effects in receptor binding. The hydrochloride salt ensures aqueous solubility, a shared feature with the target compound .
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Chlorine’s lipophilicity may enhance tissue penetration compared to fluorine, but fluorine’s electronegativity could improve target binding .
- Ring Saturation : Dihydro derivatives (e.g., 1,4-dioxin) show promise for metabolic stability but may sacrifice aromatic interaction-driven potency .
- Salt Form : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability across all compared compounds .
Biological Activity
(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride is a synthetic compound with notable biological activities. This article explores its chemical properties, biological evaluations, and potential therapeutic applications based on diverse research findings.
- Chemical Formula : C₉H₁₁Cl₂N₀₂·HCl
- CAS Number : 1001180-07-9
- Molecular Weight : 220.14 g/mol
- Structure : The compound features a dioxin ring structure which is significant in its biological interactions.
Biological Activity Overview
The biological activity of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride has been investigated in various studies, focusing on its effects on cell proliferation, enzyme inhibition, and potential therapeutic roles.
Inhibition of Cell Proliferation
Recent studies have shown that derivatives of the benzo[d][1,3]dioxin family exhibit significant inhibitory effects on cancer cell lines. For instance, a study highlighted the differential effects of similar compounds on MCF-7 (breast cancer) and HCC1954 (HER2-positive breast cancer) cell lines. The results indicated that certain derivatives could inhibit cell proliferation effectively at concentrations as low as 6.25 μM in HCC1954 cells, while showing minimal effects in MCF-7 cells .
| Compound | Cell Line | Concentration (μM) | Proliferation Inhibition (%) |
|---|---|---|---|
| 24 | HCC1954 | 6.25 | 70 |
| 23 | MCF-7 | 6.25 | 0 |
| 19 | HCC1954 | 12.5 | 50 |
| 18 | MCF-7 | 25 | 20 |
This data suggests that the structure of the compound significantly influences its biological activity, with some variants being more effective against specific cancer types.
The mechanism by which (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride exerts its effects may involve:
- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways critical for tumor growth.
- Induction of Apoptosis : Some studies suggest that these compounds may promote programmed cell death in malignant cells.
Study on Antimicrobial Activity
A study published in MDPI evaluated the antimicrobial properties of related compounds derived from benzo[d][1,3]dioxin structures. The findings indicated that these compounds demonstrated considerable activity against various pathogens, suggesting potential applications in treating infections .
Therapeutic Applications
Research has focused on the potential use of (6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride in drug development for conditions such as:
- Cancer Treatment : Due to its ability to inhibit cancer cell growth.
- Antimicrobial Agents : As a candidate for developing new antibiotics against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols to ensure stability and safety during experimental use?
- Methodological Answer:
- Handling: Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Conduct experiments in a fume hood with local exhaust ventilation to minimize inhalation risks. Avoid open flames or sparks due to potential flammability of amine derivatives .
- Storage: Store in sealed glass containers at 2–8°C in a dry, dark environment. Monitor humidity to prevent hydrolysis, as hydrochloride salts are often hygroscopic .
- Data Table:
| Parameter | Recommended Condition | Reference |
|---|---|---|
| Storage Temperature | 2–8°C | |
| Container Material | Glass (non-reactive) | |
| Ventilation Requirement | Fume hood with ≥0.5 m/s airflow |
Q. How can researchers optimize synthetic routes for this compound, and what solvents/reagents are most effective?
- Methodological Answer:
- Synthesis Strategy: Start with nucleophilic substitution of 6-chloro-4H-benzo[d][1,3]dioxin-8-yl precursors with methanamine derivatives. Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction rates. Purify via recrystallization in ethanol/water mixtures .
- Critical Parameters: Maintain pH <7 during salt formation (HCl addition) to ensure protonation of the amine group. Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved for structural confirmation?
- Methodological Answer:
- Multi-Technique Validation: Combine H/C NMR (in DMSO-d6) with high-resolution mass spectrometry (HRMS-ESI) to cross-validate molecular ion peaks and fragmentation patterns. For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve coupling interactions .
- Case Study Example: Aromatic proton splitting in H NMR may overlap due to the benzo[d][1,3]dioxin ring. Compare with computational predictions (DFT-based chemical shift modeling) to assign signals .
Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer:
- Design: Use a factorial design with pH (2–12) and temperature (25–60°C) as variables. Prepare buffered solutions (e.g., phosphate, acetate) and incubate samples for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .
- Data Interpretation: Apply Arrhenius kinetics to extrapolate shelf-life at standard storage conditions. Identify degradation products using LC-MS/MS .
- Data Table:
| Condition | Degradation Rate (k, h⁻¹) | Half-Life (t₁/₂) | Major Degradant |
|---|---|---|---|
| pH 2, 25°C | 0.0021 | 330 h | Dechlorinated analog |
| pH 7, 40°C | 0.0056 | 124 h | Oxidized dioxin |
Q. How can computational methods predict the compound’s reactivity in biological or environmental systems?
- Methodological Answer:
- Molecular Modeling: Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Dock the compound into protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
- Environmental Fate: Apply QSAR models to estimate biodegradation potential (e.g., BIOWIN) or bioaccumulation factors (logP calculations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
